Home > Products > Screening Compounds P40870 > 4-oxo-27-TBDMS Withaferin A
4-oxo-27-TBDMS Withaferin A -

4-oxo-27-TBDMS Withaferin A

Catalog Number: EVT-256831
CAS Number:
Molecular Formula: C34H50O6Si
Molecular Weight: 582.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-oxo-27-TBDMS Withaferin A is a natural product found in Withania aristata with data available.
Overview

4-Oxo-27-TBDMS Withaferin A is a synthetic derivative of Withaferin A, a naturally occurring withanolide extracted from the plant Withania somnifera, commonly known as ashwagandha. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Withaferin A is characterized by its unique structure, which includes a steroidal lactone framework that contributes to its reactivity and biological properties.

Source

Withaferin A is primarily sourced from the leaves and roots of Withania somnifera. This plant has been used in traditional medicine for centuries, particularly in Ayurvedic practices, for its adaptogenic properties and potential health benefits. The compound is isolated through various extraction and purification techniques, including solvent extraction and chromatography.

Classification

Withaferin A belongs to the class of compounds known as withanolides, which are steroidal lactones. These compounds are characterized by their ergostane skeleton and exhibit a range of pharmacological activities. The specific chemical classification of Withaferin A is as follows:

  • Chemical Formula: C28H38O6
  • Molecular Weight: 470.6 g/mol
  • CAS Registry Number: 5119-48-2
Synthesis Analysis

Methods

The synthesis of 4-Oxo-27-TBDMS Withaferin A typically involves semi-synthetic modifications of natural Withaferin A. Various chemical reactions are employed to introduce different functional groups or protect specific sites on the molecule.

Technical Details

  1. Protection of Hydroxyl Groups: The introduction of the TBDMS (tert-butyldimethylsilyl) group is crucial for protecting hydroxyl functionalities during subsequent reactions.
  2. Oxidation Reactions: The conversion of specific hydroxyl groups to carbonyl groups can be achieved using oxidizing agents.
  3. Purification: Final products are purified through column chromatography to isolate the desired compound with high purity.

These synthetic approaches allow for the modification of Withaferin A's structure to enhance its pharmacological properties or reduce toxicity.

Molecular Structure Analysis

Structure

The molecular structure of 4-Oxo-27-TBDMS Withaferin A features a steroidal backbone with several functional groups including ketones, hydroxyls, and an epoxide. The presence of the TBDMS group enhances the compound's stability and solubility in organic solvents.

Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure by identifying chemical shifts corresponding to different hydrogen environments in the molecule.
Chemical Reactions Analysis

Reactions

4-Oxo-27-TBDMS Withaferin A can undergo several chemical reactions due to its reactive functional groups:

  1. Michael Addition: The α,β-unsaturated ketone in the structure acts as a Michael acceptor, allowing nucleophiles to add across the double bond.
  2. Epoxide Opening: The epoxide ring can be opened under acidic or basic conditions, leading to various derivatives.
  3. Hydrolysis: Under certain conditions, TBDMS can be removed to regenerate the free hydroxyl groups.

Technical Details

These reactions are crucial for modifying the compound's activity profile or for synthesizing analogs that may exhibit enhanced biological effects.

Mechanism of Action

The mechanism of action for 4-Oxo-27-TBDMS Withaferin A involves multiple pathways:

  1. Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
  2. Inhibition of Heat Shock Protein 90: It disrupts the Hsp90 chaperone complex, leading to degradation of client proteins involved in cell survival.
  3. Reactive Oxygen Species Generation: It induces oxidative stress through lipid peroxidation, which is significant in cancer therapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under proper storage conditions (e.g., -20°C).
  • UV/Vis Absorption: Exhibits characteristic absorption peaks useful for analytical purposes; λmax around 214 nm.

These properties are essential for understanding how the compound behaves under various experimental conditions.

Applications

4-Oxo-27-TBDMS Withaferin A has several scientific applications:

  1. Cancer Research: Its potential as an anticancer agent is being explored due to its ability to induce apoptosis and inhibit tumor growth.
  2. Immunomodulation: Studies suggest it may enhance immune responses, making it relevant in immunotherapy.
  3. Inflammatory Diseases: Its anti-inflammatory properties position it as a candidate for treating conditions associated with chronic inflammation.
Introduction to Withaferin A and Its Derivatives

Natural Origins and Biosynthetic Pathways of Withaferin A

Withaferin A (WA) is a pivotal withanolide isolated primarily from Withania somnifera Dunal (Solanaceae family), commonly known as Ashwagandha. This plant has been utilized for millennia in Ayurvedic medicine for its adaptogenic and restorative properties [1] [5]. Chemically, WA belongs to the ergostane-type steroidal lactones, characterized by a C28 backbone featuring an α,β-unsaturated ketone in ring A (C2=3), a labile 5β,6β-epoxide, a secondary hydroxyl at C4β, a primary hydroxyl at C27, and a δ-lactone ring formed between C22 and C26 [1] [8]. Biosynthetically, withanolides originate from phytosterols (e.g., β-sitosterol) via a series of oxidations, hydroxylations, and lactonization reactions. The lactonization step involves nucleophilic attack by the C22-hydroxyl on the C26-carboxyl group, forming the signature six-membered lactone ring essential for biological activity [6]. WA accumulates predominantly in the leaves and fruits of W. somnifera, though trace amounts exist in related species like Withania aristata and Withania coagulans [1].

Table 1: Natural Sources of Withaferin A

Plant SpeciesCommon NamePlant FamilyPrimary WA-Bearing Organs
Withania somniferaAshwagandhaSolanaceaeLeaves, Fruits
Withania aristata-SolanaceaeLeaves
Withania coagulansPaneerdodaSolanaceaeRoot Cultures
Acnistus arborescensGallineroSolanaceaeLeaves

Structural Evolution: Rationale for Synthetic Modifications (Including Silyl Ether Derivatives)

The multifaceted pharmacological profile of WA—spanning anticancer, anti-inflammatory, and anti-angiogenic activities—is closely tied to its reactive electrophilic sites. The α,β-unsaturated ketone (Michael acceptor) and epoxide groups enable covalent interactions with cellular nucleophiles (e.g., cysteine residues in proteins), triggering downstream effects like HSP90 inhibition and NF-κB suppression [1] [5]. However, unmodified WA faces limitations:

  • Chemical Instability: The 5β,6β-epoxide is susceptible to nucleophilic attack (e.g., by thiols), leading to inactivation [3].
  • Metabolic Vulnerability: Primary C27-OH undergoes rapid glucuronidation, reducing bioavailability [7].
  • Off-Target Reactivity: The promiscuous electrophilicity causes non-selective cytotoxicity [3].

To address these, strategic synthetic modifications emerged:

  • Ring A Modifications: Saturation of the C2=C3 bond or nucleophilic addition at C3 (e.g., azidation) modulates electrophilicity. Notably, 3-azido derivatives exhibit 35-fold enhanced cytotoxicity by attenuating non-specific protein binding [3].
  • Silyl Ether Protection: Bulky tert-butyldimethylsilyl (TBDMS) groups shield the C27-OH, enhancing metabolic stability and membrane permeability. The TBDMS group’s lipophilicity improves cellular uptake, a key advantage for anticancer agents [4] [7].

Table 2: Impact of Structural Modifications on Withaferin A Bioactivity

Modification SiteChemical ChangeBiological ConsequenceKey Reference
C3 (Ring A)Michael addition (azido)35-fold ↑ cytotoxicity; Selective apoptosis induction [3]
C27 (Side chain)TBDMS-ether formation↑ Metabolic stability; ↑ Cellular uptake [4] [7]
C4 (Ring A)Ketone introductionAltered target specificity; ↑ Potency in resistant cells [4] [7]

Significance of 4-Oxo and TBDMS Functional Groups in Steroidal Lactones

The 4-oxo modification replaces the C4β-hydroxyl of WA with a ketone, fundamentally altering ring A’s electronic properties. This transformation:

  • Enhances Electrophilicity: The 4-oxo group polarizes the adjacent α,β-unsaturated system, increasing susceptibility to nucleophilic attack at C3. This promotes selective adduct formation with target proteins like vimentin or annexin-II [3] [7].
  • Modulates Redox Dynamics: The ketone facilitates enolization, potentially influencing ROS generation and oxidative stress pathways critical for cancer cell apoptosis [5].

Concurrently, the 27-TBDMS group provides steric and electronic advantages:

  • Steric Shielding: The bulky TBDMS moiety protects the labile lactone ring from esterase-mediated hydrolysis and reduces phase II metabolism at C27 [7].
  • Lipophilicity Enhancement: Log P increases significantly, improving passive diffusion across biological membranes. This is evidenced by the 97.5-fold higher potency of 4-oxo-27-TBDMS WA (IC50 = 17 nM) against A2780 ovarian cancer cells versus non-malignant ARPE19 cells (IC50 = 1,660 nM) [4] [7].
  • Selectivity for Drug-Resistant Cancers: Unlike WA, 4-oxo-27-TBDMS WA retains efficacy against carboplatin-resistant A2780/CP70 cells, suggesting utility in overcoming chemoresistance [7].

Table 3: Cytotoxic Profile of 4-oxo-27-TBDMS Withaferin A

Cell LineTissue OriginIC50 (μM)Resistance StatusSelectivity Index vs. ARPE19
A2780Ovarian adenocarcinoma0.017Carboplatin-sensitive97.6
A2780/CP70Ovarian adenocarcinoma>100Carboplatin-resistant<0.06
MCF7Breast adenocarcinoma0.2-8,300
HeLaCervical adenocarcinoma1.7-976
ARPE19Retinal pigment epithelium1,660Non-cancerous1

The synergy of the 4-oxo and TBDMS groups creates a dual-functionalized entity with optimized pharmacokinetic and pharmacodynamic properties. This exemplifies rational drug design leveraging steroidal lactones’ inherent bioactivity while mitigating limitations through targeted synthetic chemistry [4] [7].

Properties

Product Name

4-oxo-27-TBDMS Withaferin A

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione

Molecular Formula

C34H50O6Si

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1

InChI Key

RZWFBNOFUAHADD-VTYRCZOESA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

4-oxo-27-TBDMS Withaferin A

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.